Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
Description
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate (CAS: 7353-89-1) is a chlorinated thiophene derivative with the molecular formula C₈H₈Cl₂O₂S and a molecular weight of 239.12 g/mol . Structurally, it features a thiophene ring substituted with two chloromethyl groups at the 4- and 5-positions and a methyl ester at the 2-position. This compound is distinct from its 3-methyl analog (CAS: 18354-75-1, C₉H₁₀Cl₂O₂S), which includes an additional methyl group at the 3-position of the thiophene ring .
The compound is classified as hazardous (GHS Signal Word: Danger), with hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). It requires storage in a dark, inert atmosphere at temperatures below -20°C .
Properties
IUPAC Name |
methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-12-8(11)6-2-5(3-9)7(4-10)13-6/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXRUSGVNNWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455107 | |
| Record name | methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7353-89-1 | |
| Record name | 2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7353-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol to produce the methyl ester. The final step involves the chloromethylation of the thiophene ring using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium sulfide or primary amines in methanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Formamides and other substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. The chloromethyl groups can react with nucleophiles, forming covalent bonds with biological targets. This reactivity can be harnessed to design molecules that interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
The biological and chemical properties of thiophene derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Biological Activity
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with two chloromethyl groups at the 4 and 5 positions, enhancing its reactivity. The presence of these chloromethyl groups allows for nucleophilic substitution reactions, which are crucial for its biological interactions.
Chemical Formula
- Molecular Formula : C₉H₈Cl₂O₂S
- Molecular Weight : 239.13 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
Case Study: In Vitro Anticancer Evaluation
In a study conducted on human cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
The mechanism by which this compound exerts its biological effects primarily revolves around its reactivity due to the chloromethyl groups. These groups can react with nucleophiles such as proteins and enzymes, leading to covalent modifications that alter their function.
- Nucleophilic Substitution : The chloromethyl groups can be replaced by nucleophiles in biological systems, leading to the formation of new compounds with distinct biological activities.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Medicinal Chemistry Applications
This compound serves as a versatile building block in the synthesis of more complex thiophene derivatives. Its derivatives have been explored for their potential use in pharmaceuticals targeting various diseases.
Industrial Applications
Beyond medicinal uses, this compound is also utilized in the production of specialty chemicals and materials, including agrochemicals and corrosion inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
